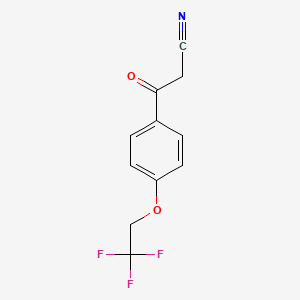

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole

Übersicht

Beschreibung

Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles

The synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has been explored through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The study found that using [BMIM][BF4] and pyridine as reaction media resulted in a mixture of regioisomers, whereas employing NaOH in EtOH led to the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles with high regioselectivity. Additionally, the formation of 1-tert-butyl-3-trifluoromethyl-1H-pyrazoles was achieved after hydrolysis and cyclization steps in the same media .

Synthesis, Structural Characterization, and Theoretical Studies of a New Schiff Base

A new Schiff base derivative of the pyrazole compound was synthesized and characterized using various spectroscopic techniques. Theoretical studies using DFT methods were in good agreement with the experimental data, confirming the molecular structure of the compound. This study provides insights into the molecular geometry and electronic properties of the synthesized pyrazole derivative .

Diastereoselective Synthesis of Pyrazolo[5,1-c][1,2,4]triazine Derivatives

The synthesis of diastereomerically pure pyrazolo[5,1-c][1,2,4]triazine derivatives was achieved through a reaction involving N-bromosuccinimide and carboxylic acids. The resulting compounds were characterized, and the regio- and stereoselectivity of the reaction were discussed, providing valuable information on the steric and mechanistic aspects of the synthesis .

Structural Studies of Pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones

The crystal structures of novel pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones were determined, revealing a planar heterocyclic core and interactions that form 1D infinite chains in the crystalline lattice. The study also included photochemical investigations, which showed the stability of the compounds under UV irradiation, except for the telluride derivative .

Hydrogen-Bonded Structures in Indeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones

The study of two indeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones revealed different hydrogen-bonded structures, with one forming a chain of dimers and the other forming a sheet of chains. The presence of π-π stacking interactions was also noted, contributing to the stability of the crystal structures .

1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

The crystal structure of this pyrazole derivative was analyzed, showing specific dihedral angles between the pyrazole ring and the attached phenyl and tert-butylbenzyl rings. The structure is stabilized by intermolecular hydrogen bonding, forming centrosymmetric dimers .

Hydrogen-Bonded Chains and Aggregates in Pyrazolo[3,4-b]pyridine Derivatives

The crystal structures of two pyrazolo[3,4-b]pyridine derivatives were studied, highlighting the influence of minor substituent changes on the hydrogen-bonded structures. One compound forms chains of rings, while the other forms tetramolecular aggregates, demonstrating the versatility of hydrogen bonding in dictating molecular assembly .

Convenient Synthesis of 4-Trifluoroacetylpyrazoles

A convenient synthetic route to 4-trifluoroacetylpyrazoles was developed using aldehyde tert-butylhydrazones. The study also described the conditions for the removal of the tert-butyl group, which could be useful for further functionalization of the pyrazole core .

Hydrogen-Bonded Supramolecular Structures in 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles

A series of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles were synthesized, and their crystal structures were analyzed. Unexpected isomorphisms were observed, and the compounds exhibited various hydrogen-bonded supramolecular structures ranging from zero to two dimensions .

Zukünftige Richtungen

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade . This suggests that “1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole” and similar compounds could have potential applications in the development of new pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group are widely used in pharmaceutical and agrochemical compounds , suggesting that they may interact with a variety of biological targets.

Mode of Action

The trifluoromethyl group is known to participate in radical trifluoromethylation via photoredox catalysis . This process involves the generation of trifluoromethyl radicals, which can then interact with other molecules in the system .

Biochemical Pathways

The trifluoromethyl group is known to be involved in various biochemical reactions, suggesting that it may influence multiple pathways .

Pharmacokinetics

The trifluoromethyl group is known to confer increased stability and lipophilicity to compounds , which could potentially enhance the bioavailability of 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Result of Action

The presence of the trifluoromethyl group can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Action Environment

The trifluoromethyl group is known to confer increased stability to compounds , suggesting that it may enhance the compound’s resistance to environmental factors.

Eigenschaften

IUPAC Name |

1-tert-butyl-4-phenyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2/c1-13(2,3)19-9-11(10-7-5-4-6-8-10)12(18-19)14(15,16)17/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDALHSWAYTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176834 | |

| Record name | 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256414-73-0 | |

| Record name | 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256414-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3040893.png)

![9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate](/img/structure/B3040894.png)

![9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B3040897.png)

![8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate](/img/structure/B3040899.png)